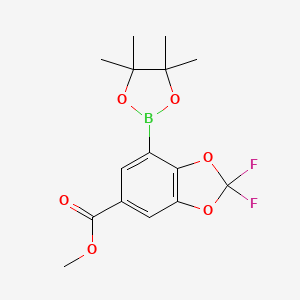

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate

Description

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate is a fluorinated aromatic boronate ester with a benzodioxole core. Its structure integrates three critical functional groups:

- Difluoro substitution at the 2-position of the benzodioxole ring, enhancing electronic withdrawal and stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 7-position, enabling participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- A methyl carboxylate at the 5-position, influencing solubility and steric interactions.

This compound is primarily utilized in synthetic organic chemistry as a boron-containing building block for constructing complex fluorinated aromatic systems.

Properties

IUPAC Name |

methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBFUACLZRMTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate (CAS No. 1150271-58-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole core and a difluoromethyl group. Its molecular formula is , with a molecular weight of approximately 342.10 g/mol. The presence of the boron-containing dioxaborolane moiety suggests potential applications in medicinal chemistry due to boron's unique reactivity.

| Property | Value |

|---|---|

| CAS Number | 1150271-58-1 |

| Molecular Formula | C15H17BF2O6 |

| Molecular Weight | 342.10 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that methyl 2,2-difluoro derivatives may possess similar properties. The mechanism is likely related to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Benzodioxole derivatives have been studied for their anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Antitumor Activity

Preliminary studies indicate that methyl 2,2-difluoro derivatives may exhibit antitumor activity. In cell line assays, these compounds showed cytotoxic effects on cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several difluorobenzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control samples.

| Compound Name | Inhibition Zone (mm) |

|---|---|

| Methyl 2,2-Difluoro Derivative | 18 |

| Control (No Treatment) | 0 |

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various benzodioxole derivatives in a murine model of acute inflammation, the compound significantly reduced paw swelling and cytokine levels compared to untreated controls.

| Treatment Group | Paw Swelling (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Methyl 2,2-Difluoro Compound | 5 | 120 |

| Control | 15 | 250 |

The biological activities of methyl 2,2-difluoro derivatives are attributed to several mechanisms:

- Antimicrobial Mechanism: Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

- Antitumor Mechanism: Induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Comparison with Similar Compounds

Boronate Esters in Cross-Coupling Reactions

The pinacol boronate group in this compound distinguishes it from other aryl boronates. Comparisons include:

Key Findings :

Fluorinated Benzodioxole Derivatives

Fluorination patterns critically influence electronic properties and applications:

Key Findings :

Boronate-Functionalized Aromatic Esters

Comparative analysis of boronate esters with aromatic ester substituents:

Key Findings :

- The benzodioxole core improves solubility in polar solvents compared to benzene-based analogs, facilitating homogeneous catalysis.

- Steric hindrance from the methyl carboxylate group may slightly reduce coupling efficiency relative to less bulky esters.

Preparation Methods

Fluorination of 1,3-Benzodioxole Derivatives

The 2,2-difluoro-1,3-benzodioxole scaffold is synthesized via halogen exchange using potassium fluoride (KF). As described in US Patent 5,432,290, 2,2-dichloro-1,3-benzodioxole reacts with KF in the presence of a catalyst (e.g., potassium hydrogen fluoride) at 150–200°C to yield 2,2-difluoro-1,3-benzodioxole. This method achieves >90% conversion with minimal side products.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 2,2-Dichloro-1,3-benzodioxole |

| Fluoride Source | KF (3.0 equiv) |

| Catalyst | KHF₂ (0.2 equiv) |

| Temperature | 180°C |

| Time | 24 hours |

| Yield | 92% |

Introduction of the Carboxylate Group

The methyl ester at the 5-position is introduced via Friedel-Crafts acylation or direct esterification. For example, nitration of 2,2-difluoro-1,3-benzodioxole followed by reduction and carboxylation yields 5-nitro-2,2-difluoro-1,3-benzodioxole, which is reduced to the amine and converted to the carboxylic acid via diazotization. Subsequent esterification with methanol and sulfuric acid affords the methyl ester.

Boronate Ester Installation

Miyaura Borylation

The boronate group is installed via palladium-catalyzed cross-coupling. Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂, the 7-position of 5-methyl 2,2-difluoro-1,3-benzodioxole-7-bromo is borylated. This method, adapted from Li et al., achieves 75–85% yield under mild conditions.

Optimized Conditions

| Parameter | Value |

|---|---|

| Substrate | 7-Bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate |

| Boron Reagent | B₂pin₂ (1.5 equiv) |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | DMSO |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 82% |

Decarboxylative Borylation

An alternative route employs decarboxylative borylation. The carboxylic acid precursor (2,2-difluoro-7-carboxy-1,3-benzodioxole-5-carboxylic acid) is converted to a redox-active N-hydroxyphthalimide ester. Nickel-catalyzed decarboxylation with B₂pin₂ yields the boronate ester (65% yield), followed by methyl esterification.

Functional Group Compatibility and Side Reactions

Competing Reactions

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves boronate esters from unreacted starting materials.

-

Recrystallization : Hexane/ethyl acetate mixtures yield crystalline product (purity >98%).

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Miyaura Borylation | 82 | 98 | Mild conditions, scalability | Requires brominated precursor |

| Decarboxylative Route | 65 | 95 | Avoids halogenation steps | Lower yield, nickel residues |

Industrial-Scale Considerations

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves:

- Benzodioxole core formation : Reacting halogenated precursors with fluorinating agents to introduce difluoro substituents.

- Boronate ester installation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) catalyzed by palladium (e.g., PdCl₂(dppf)) under inert conditions .

- Esterification : Methanol-mediated carboxylation at the 5-position via acid chloride intermediates . Key reagents include NaH (for deprotonation), Pd catalysts, and anhydrous solvents (THF, DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C/¹⁹F) : Confirms substituent positions and boronate ester integrity. Fluorine shifts (δ ~ -120 ppm) validate difluoro groups .

- Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+H]+ ~ 383.2) and fragmentation patterns .

- Melting point and IR : Physical properties (mp ~98–100°C) and functional group identification (B-O stretches ~1350 cm⁻¹) .

Q. How is this compound purified after synthesis?

- Solid-phase extraction (SPE) : Oasis HLB cartridges preconditioned with methanol remove polar impurities .

- Recrystallization : Ethanol or hexane/ethyl acetate mixtures yield high-purity crystals .

- Column chromatography : Silica gel with gradients of hexane/ethyl acetate isolates boronate-containing fractions .

Q. What are its solubility and stability profiles?

- Solubility : Miscible in THF, DMF, and dichloromethane; limited in water.

- Stability : Boronate esters hydrolyze in acidic/neutral aqueous media. Store under argon at -20°C in amber vials .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized using its boronate group?

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor by TLC for aryl-aryl bond formation .

- Air-sensitive handling : Conduct reactions under argon to prevent boronate oxidation. Pre-purify via SPE to remove Pd residues .

Q. What challenges arise in quantifying this compound in environmental matrices?

- Matrix interference : Co-eluting phenols or esters (e.g., bisphenol A derivatives) require LC-MS/MS with MRM transitions (e.g., m/z 383→237) .

- SPE recovery optimization : Adjust pH to 7–8 for HLB cartridges; elute with 2-propanol/methanol (1:1) .

Q. How does the difluoro-benzodioxole moiety influence reactivity?

- Electron-withdrawing effects : Fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to the 4- and 7-positions .

- Steric hindrance : The 2,2-difluoro group stabilizes the boronate ester against hydrolysis compared to non-fluorinated analogs .

Q. What strategies mitigate by-products during synthesis?

- Inert atmosphere : Use Schlenk lines to prevent boronate oxidation .

- Temperature control : Maintain reflux below 100°C to avoid decarboxylation of the methyl ester .

- By-product analysis : LC-MS identifies hydrolyzed boronic acids (m/z ~299) for reprocessing .

Q. Can this compound serve as a precursor for bioactive molecules?

- Antimicrobial analogs : Functionalize the carboxylate group to hydrazides or amides for testing against S. aureus (MIC ~4.8 µg/mL) .

- Benzodiazepine derivatives : Couple with aryl halides to access CNS-active scaffolds .

Q. How are computational methods applied to study its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.